Cas no 536707-68-3 (2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide)
2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide
- Oprea1_519279
- 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide
- 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
- 536707-68-3
- F0580-0521
- AKOS024585291
- AB00668843-01
- Acetamide, 2-[[4,5-dihydro-3-(4-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-N-(2-phenylethyl)-
-
- Inchi: 1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)35-17-23(32)28-16-15-18-7-3-2-4-8-18/h2-14,29H,15-17H2,1H3,(H,28,32)
- InChI Key: HAOZJZCPTIIYSM-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1N(C2=CC=C(OC)C=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
Computed Properties
- Exact Mass: 484.15691181g/mol
- Monoisotopic Mass: 484.15691181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 778
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 112Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- pka: 12.37±0.20(Predicted)
2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide Pricemore >>
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| Life Chemicals | F0580-0521-2μmol |
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
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536707-68-3 | 90%+ | 10μl |
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| Life Chemicals | F0580-0521-20μmol |
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| Life Chemicals | F0580-0521-1mg |
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| Life Chemicals | F0580-0521-2mg |
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536707-68-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0580-0521-3mg |
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536707-68-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0580-0521-4mg |
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
536707-68-3 | 90%+ | 4mg |
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| Life Chemicals | F0580-0521-5mg |
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
536707-68-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0580-0521-10mg |
2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
536707-68-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide
Introduction to 2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 536707-68-3)
2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 536707-68-3, belongs to a class of molecules that exhibit promising characteristics for further development into therapeutic agents. The intricate scaffold of this molecule incorporates several key functional groups, including a pyrimido[5,4-b]indole core and a sulfanyl substituent, which are known to contribute to its pharmacological potential.
The< strong>pyrimido[5,4-b]indole moiety is a heterocyclic structure that has been extensively studied for its role in various biological processes. This particular scaffold is found in several bioactive natural products and synthetic compounds, making it a valuable component in drug discovery. The presence of the< strong>4-methoxyphenyl group further enhances the compound's complexity and may contribute to its interactions with biological targets. Additionally, the< strong>sulfanyl group at the 2-position of the pyrimido[5,4-b]indole ring is another critical feature that can influence the compound's reactivity and binding affinity.
The< strong>N-(2-phenylethyl)acetamide moiety at the other end of the molecule adds another layer of functionality. Acetamide derivatives are well-known for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor interactions. The< strong>2-phenylethyl group provides additional steric and electronic properties that can fine-tune the compound's pharmacokinetic profile. Together, these components create a molecule with a rich structural framework that warrants further investigation.
In recent years, there has been growing interest in developing novel therapeutic agents based on complex heterocyclic structures. The< strong>pyrimido[5,4-b]indole scaffold has been particularly noteworthy in this regard. Several studies have demonstrated its potential in targeting various diseases, including cancer and infectious disorders. The< strong>sulfanyl group in particular has been shown to enhance binding affinity and selectivity towards certain biological targets. This has led to the exploration of derivatives like< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide, which combines these features with additional functional groups to potentially improve therapeutic efficacy.
The synthesis of such complex molecules presents significant challenges due to their intricate structures. However, advancements in synthetic chemistry have made it increasingly feasible to construct these molecules with high precision. Techniques such as multi-step organic synthesis, coupled with modern catalytic methods, have enabled researchers to access novel derivatives like this one efficiently. The ability to modify specific functional groups allows for fine-tuning of the compound's properties, making it possible to optimize its biological activity.
Evaluation of the pharmacological potential of< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide has been conducted through various in vitro and in vivo studies. These investigations aim to elucidate its mechanism of action and assess its potential as a lead compound for drug development. Preliminary results suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. Specifically, studies have hinted at its potential role in modulating pathways associated with inflammation and cell proliferation.
The< strong>pyrimido[5,4-b]indole scaffold is known for its ability to interact with biological targets through multiple binding modes. This flexibility can be advantageous in drug design as it allows for the optimization of binding affinity and selectivity. The< strong>sulfanyl group further enhances this capability by providing additional interaction points with biological targets. These features make< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide a promising candidate for further development into a therapeutic agent.
In conclusion,< strong>2-{3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}-N-(2-phenylethyl)acetamide (CAS No. 536707-68-3) is a structurally complex organic compound with significant pharmacological potential. Its unique combination of functional groups makes it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies aim to fully elucidate its biological activities and explore its potential as a lead compound for novel therapeutic agents.
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